2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-IODOPHENOL
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Overview
Description
2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-IODOPHENOL is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with phenylamino groups and an iodophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-IODOPHENOL typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.
Introduction of the Hydrazonomethyl Group: The hydrazonomethyl group is introduced by reacting the triazine derivative with hydrazine hydrate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazonomethyl group, converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions on the triazine ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-IODOPHENOL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-IODOPHENOL involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. Additionally, the phenol moiety can undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-Bis-(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)-phenol: Used as a UV absorber.
2-[(4,6-Bis-(biphenyl-4-yl)-1,3,5-triazin-2-yl)-5-(2-ethylhexyl)oxy]phenol: Known for its stability and use in polymer formulations.
Diethylhexyl butamido triazone: A UV absorber with high chemical stability.
Uniqueness
2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-IODOPHENOL stands out due to its unique combination of a triazine ring with phenylamino groups and an iodophenol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H18IN7O |
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Molecular Weight |
523.3g/mol |
IUPAC Name |
2-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-4-iodophenol |
InChI |
InChI=1S/C22H18IN7O/c23-16-11-12-19(31)15(13-16)14-24-30-22-28-20(25-17-7-3-1-4-8-17)27-21(29-22)26-18-9-5-2-6-10-18/h1-14,31H,(H3,25,26,27,28,29,30)/b24-14+ |
InChI Key |
OBFZVCLVLCAHAG-ZVHZXABRSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)I)O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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